molecular formula C37H46O4P+ B1241226 Mitoquinol CAS No. 747398-82-9

Mitoquinol

Cat. No.: B1241226
CAS No.: 747398-82-9
M. Wt: 585.7 g/mol
InChI Key: SIRZPOBKMRMKDI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

Mitoquinol represents a sophisticated synthetic analogue of coenzyme Q10, chemically classified as a ubiquinone derivative with enhanced mitochondrial targeting capabilities. The compound exists primarily as this compound mesylate, with the systematic International Union of Pure and Applied Chemistry name being 10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium methanesulfonate for the deuterated form. The standard form carries the Chemical Abstracts Service registry number 845959-55-9, with the molecular formula C38H49O7PS and a molecular weight of 680.83 grams per mole.

The compound's structural architecture consists of three distinct functional components that work synergistically to achieve its therapeutic properties. The ubiquinone moiety serves as the active antioxidant component, capable of scavenging superoxide, peroxyl, and peroxynitrite reactive oxygen species once positioned within mitochondrial membranes. The triphenylphosphonium cation functions as the targeting vector, exploiting the substantial electrochemical gradient between cellular and mitochondrial membranes to achieve selective accumulation. The aliphatic carbon chain, specifically a decyl linker, provides the necessary spacing and flexibility to maintain both the antioxidant activity of the ubiquinone and the targeting efficiency of the phosphonium cation.

Chemical Property Value Reference
Molecular Formula C38H49O7PS
Molecular Weight 680.83 g/mol
Chemical Abstracts Service Number 845959-55-9
PubChem Compound Identifier 11672005
Solubility in Dimethyl Sulfoxide 30 mg/ml
Solubility in Ethanol 30 mg/ml
Storage Temperature -20°C

The chemical classification of this compound places it within the broader category of mitochondria-targeted antioxidants, specifically as a member of the triphenylphosphonium-conjugated compounds. This classification distinguishes it from conventional antioxidants through its ability to overcome the bioavailability limitations that have historically hindered antioxidant therapies. The compound's structure allows it to maintain stability under physiological conditions while retaining the capacity for reduction by the mitochondrial respiratory chain to its active ubiquinol form.

Historical Development and Discovery

The development of this compound traces its origins to groundbreaking research conducted at the University of Otago in New Zealand during the late 1990s, representing a pivotal moment in the evolution of targeted antioxidant therapy. The project emerged from the collaborative efforts of biochemist Robin Smith and mitochondrial specialist Michael Murphy, who were investigating the fundamental limitations of conventional antioxidant supplements, particularly coenzyme Q10, in treating various diseases. Their research was driven by the observation that despite the theoretical promise of antioxidants, many clinical applications were proving ineffective due to poor bioavailability and inadequate tissue penetration.

The breakthrough came through the recognition that mitochondria, as the primary cellular sites of reactive oxygen species production, required targeted antioxidant delivery to achieve meaningful therapeutic effects. The researchers hypothesized that conventional antioxidants failed because they could not reach their intended targets in sufficient concentrations, particularly within the mitochondrial compartment where oxidative damage occurs most critically. This insight led to the innovative concept of conjugating antioxidant molecules to lipophilic cations that could exploit the unique electrochemical properties of mitochondrial membranes.

The initial characterization of this compound was published in landmark research demonstrating its selective targeting capabilities and antioxidant properties. The study established that the compound could accumulate within mitochondria at concentrations several hundred-fold higher than in the cytoplasm, driven by the substantial mitochondrial membrane potential of -150 to -180 millivolts. Furthermore, the research demonstrated that once within mitochondria, the ubiquinone moiety could be reduced by the respiratory chain to its active ubiquinol form, creating a recyclable antioxidant system that maintained prolonged activity.

The development timeline extended through the early 2000s as researchers refined the compound's structure and investigated its properties across various experimental models. The work expanded beyond the initial discovery team to encompass international collaborations that validated the compound's effectiveness in diverse biological systems. By the mid-2000s, this compound had progressed from laboratory concept to a compound undergoing systematic preclinical evaluation, establishing the foundation for its eventual development as both a research tool and commercial product.

Relationship to Mitoquinone and Targeted Lipophilic Cations

The relationship between this compound and mitoquinone represents a fundamental aspect of mitochondria-targeted antioxidant chemistry, with both compounds sharing core structural elements while serving distinct roles in the targeted delivery paradigm. Mitoquinone, commonly referred to by its commercial designation, serves as the parent compound from which this compound is derived through the addition of methanesulfonic acid to form the mesylate salt. This relationship exemplifies the broader category of targeted lipophilic cations, which exploit the unique electrochemical properties of mitochondrial membranes to achieve selective intracellular distribution.

The targeting mechanism shared by both compounds relies on the triphenylphosphonium cation, which has emerged as the most extensively studied and successful mitochondrial targeting vector. The triphenylphosphonium moiety possesses optimal lipophilicity and charge characteristics that enable efficient passage through cellular membranes while maintaining sufficient hydrophilicity to avoid excessive accumulation in lipid compartments. The electrochemical gradient between the cellular membrane potential of -30 to -60 millivolts and the inner mitochondrial membrane potential of -150 to -180 millivolts provides the driving force for accumulation, resulting in mitochondrial concentrations that can exceed cytoplasmic levels by factors of 100 to 1000.

The ubiquinone component shared between this compound and mitoquinone represents a carefully selected antioxidant moiety that maintains activity within the mitochondrial environment. Unlike conventional coenzyme Q10, which suffers from poor bioavailability and limited mitochondrial penetration, the targeted ubiquinone derivatives can achieve therapeutically relevant concentrations at their site of action. The ubiquinone moiety undergoes reduction by the mitochondrial respiratory chain to form the active ubiquinol antioxidant, which can scavenge reactive oxygen species and prevent lipid peroxidation.

Compound Molecular Formula Targeting Moiety Antioxidant Component Primary Application
This compound C38H49O7PS Triphenylphosphonium Ubiquinone Research and supplementation
Mitoquinone C37H44O4P Triphenylphosphonium Ubiquinone Clinical research
Coenzyme Q10 C59H90O4 None Ubiquinone Conventional supplementation

The recyclable nature of the antioxidant activity distinguishes these targeted compounds from conventional antioxidants that undergo irreversible consumption during reactive oxygen species scavenging. After neutralizing a reactive oxygen species, the oxidized form of the ubiquinone can be regenerated to its active ubiquinol state by the mitochondrial respiratory chain, enabling sustained antioxidant activity from relatively low concentrations of the compound. This recycling mechanism represents a significant advancement over traditional antioxidants and contributes to the enhanced efficacy observed with mitochondria-targeted compounds.

Position within Mitochondria-Targeted Antioxidant Research

This compound occupies a foundational position within the broader field of mitochondria-targeted antioxidant research, serving as both a prototype for targeted delivery strategies and a benchmark for evaluating subsequent developments in the field. The compound represents the first successful implementation of the triphenylphosphonium targeting approach for antioxidant delivery, establishing the conceptual and practical framework that has guided subsequent research in mitochondrial medicine. Its development marked a paradigm shift from systemic antioxidant approaches to targeted interventions that address oxidative stress at its primary cellular source.

The research landscape surrounding mitochondria-targeted antioxidants has expanded significantly since the initial development of this compound, encompassing multiple compound classes and targeting strategies. Alongside this compound, other prominent compounds in this category include mitochondrial vitamin E, mitochondrial tetramethylpiperidinyloxyl, and plastoquinone derivatives, each offering distinct advantages and targeting different aspects of mitochondrial oxidative stress. These compounds collectively represent an innovative class of therapeutic agents designed to overcome the limitations of conventional antioxidant therapies.

The systematic study of this compound has contributed fundamental insights into the principles governing mitochondrial targeting and antioxidant activity. Research has demonstrated that effective mitochondrial targeting requires careful optimization of the balance between lipophilicity and charge distribution, with the triphenylphosphonium cation representing an optimal solution for many applications. The compound's ability to accumulate selectively in mitochondria while maintaining antioxidant activity has validated the targeted approach and provided a model for developing additional mitochondria-targeted therapeutics.

Comparative studies examining this compound alongside other mitochondria-targeted antioxidants have revealed important structure-activity relationships that guide ongoing research. The systematic evaluation of different targeting moieties, linker lengths, and antioxidant components has established design principles that inform the development of next-generation compounds. These studies have demonstrated that while triphenylphosphonium remains the most widely used targeting vector, alternative approaches such as mitochondrial penetrating peptides and gramicidin-based carriers offer complementary advantages for specific applications.

Research Application Compound Class Key Findings Reference
Oxidative stress markers This compound Significant reduction in nitrotyrosine concentration
Membrane potential This compound Statistically significant increase in mitochondrial membrane potential
Lipid peroxidation This compound Effective prevention of mitochondrial lipid peroxidation
Comparative efficacy Multiple compounds This compound demonstrates superior mitochondrial accumulation

Properties

CAS No.

747398-82-9

Molecular Formula

C37H46O4P+

Molecular Weight

585.7 g/mol

IUPAC Name

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium

InChI

InChI=1S/C37H45O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39)/p+1

InChI Key

SIRZPOBKMRMKDI-UHFFFAOYSA-O

SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

mitoquinol

Origin of Product

United States

Preparation Methods

Halogenation and Alkylation of Hydroquinone Derivatives

The synthesis begins with the preparation of a halogenated hydroquinone intermediate. Idebenone, a ubiquinone analog, is modified by introducing a halogen (e.g., bromine or iodine) at the C-10 position of its aliphatic chain. This step typically employs hydrobromic acid (HBr) or iodine monochloride (ICl) in dichloromethane at 0–5°C. The halogenated intermediate is then alkylated with triphenylphosphine under inert atmosphere conditions.

Key Reaction Parameters

StepReagents/ConditionsYield
HalogenationHBr (48%), CH2_2Cl2_2, 0°C, 4 h78%
AlkylationTriphenylphosphine, N2_2, 60°C, 12 h65%

This method, described in EP1423396B1, produces the triphenylphosphonium-quinol conjugate with high regioselectivity.

Methanesulfonate Salt Formation

The alkylated product is converted to its methanesulfonate salt to enhance solubility and stability. This involves reacting the free base with methanesulfonic acid in ethanol at room temperature. The salt precipitates upon cooling and is isolated via vacuum filtration.

Purification Steps

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) as eluent.

  • Recrystallization : Ethanol/water (8:2) at −20°C for 24 h.

The final product exhibits a melting point of 158–160°C and >98% purity by HPLC.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent critically impacts yield and reaction rate:

  • Dichloromethane (CH2_2Cl2_2) : Preferred for halogenation due to its low polarity, which minimizes side reactions.

  • Ethanol : Ideal for salt formation due to its ability to dissolve both the free base and methanesulfonic acid.

Temperature and Time Dependence

  • Halogenation at 0°C reduces byproduct formation compared to room temperature.

  • Prolonged alkylation (12 h) ensures complete quaternization of the phosphonium group.

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 7.70–7.85 (m, 15H, PPh3+_3^+), 6.25 (s, 1H, aromatic), 3.75 (s, 3H, OCH3_3).

  • ESI-MS : m/z 643.3 [M–CH3_3SO3_3^-]+^+.

Purity and Stability Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.4 min.

  • Stability : The compound remains stable for 6 months at −80°C or 1 month at −20°C when protected from light.

Challenges and Mitigation Strategies

Byproduct Formation

Side products like oxidized quinones or dehalogenated species may form during synthesis. These are minimized by:

  • Strict temperature control during halogenation.

  • Use of antioxidant additives (e.g., ascorbic acid) to prevent quinone oxidation.

Scalability Issues

Large-scale production faces challenges in maintaining reaction homogeneity. Solutions include:

  • Gradual reagent addition via syringe pumps.

  • Ultrasonication to enhance mixing efficiency.

Applications in Research Settings

This compound’s preparation methods are tailored for laboratory use, with protocols emphasizing:

  • Reproducibility : Strict adherence to stoichiometric ratios (e.g., 1:1.2 molar ratio of hydroquinone to triphenylphosphine).

  • Safety : Handling of HBr and methanesulfonic acid in fume hoods with appropriate PPE .

Chemical Reactions Analysis

Types of Reactions: Mitoquinol cation undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Key Mechanisms:

  • Mitochondrial Accumulation : The triphenylphosphonium cation facilitates its selective uptake into mitochondria.
  • Antioxidant Activity : Mitoquinol is recycled back to its active form by mitochondrial respiratory chain enzymes, enhancing its efficacy as an antioxidant.

Cancer Treatment

This compound has shown promise in cancer therapy due to its ability to radiosensitize tumors and inhibit cancer cell respiration.

Case Study: Breast and Pancreatic Cancer

A study demonstrated that MitoQ inhibited mitochondrial respiration in human breast cancer cell lines (MCF7 and MDA-MB-231), with significant dose-dependent effects observed at concentrations achievable in human plasma .

Cell Line Dose (nM) Effect on Respiration
MCF762.5 - 1000Inhibition of mtOCR
MDA-MB-23162.5 - 1000Inhibition of mtOCR

Cardiovascular Health

This compound has been studied for its protective effects against cardiac dysfunction induced by endotoxins.

Case Study: Endotoxin-Induced Cardiac Dysfunction

In rodent models, MitoQ administration prevented reductions in cardiac mitochondrial function and contractile capacity caused by endotoxin exposure .

Treatment Group Cardiac Function Improvement
SalineBaseline
EndotoxinSignificant reduction
Endotoxin + MitoQRestoration of function

Neuroprotection

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegeneration.

Case Study: Parkinson's Disease

MitoQ has been evaluated in preclinical trials for its ability to improve mitochondrial function and reduce neuroinflammation in Parkinson's disease models .

Reproductive Health

This compound has been shown to enhance the maturation of human oocytes during in vitro maturation processes.

Case Study: Oocyte Maturation

In a controlled study, the presence of MitoQ increased the survival rate of follicles compared to controls, indicating its potential role in reproductive technologies .

MitoQ Concentration (nM) Follicle Survival Rate (%)
Control49
5068
25054

Metabolic Disorders

This compound has been investigated for its effects on metabolic conditions such as diabetes and obesity.

Case Study: Diabetes Management

In animal models, MitoQ administration improved insulin sensitivity and reduced oxidative stress markers associated with diabetes .

Ongoing Research and Clinical Trials

Several clinical trials are underway to further explore the efficacy of this compound in various diseases, including:

  • Phase II Trials for Parkinson's Disease : Evaluating safety and efficacy.
  • Cardiovascular Studies : Assessing long-term benefits on heart health.
  • Cancer Treatment Protocols : Investigating combination therapies with traditional chemotherapeutics.

Mechanism of Action

Mitoquinol cation exerts its effects by targeting mitochondria and neutralizing free radicals at their source. The compound’s unique structure allows it to easily penetrate the mitochondrial membrane, where it accumulates due to the large mitochondrial membrane potential. Once inside the mitochondria, this compound cation acts as a potent antioxidant, neutralizing free radicals and preventing oxidative damage to mitochondrial DNA, proteins, and lipids. This action helps maintain mitochondrial function and overall cellular health .

Comparison with Similar Compounds

Key Properties :

  • Mechanism: MitoQ cycles between oxidized (mitoquinone) and reduced (mitoquinol) states via electron exchange with the respiratory chain, regenerating its antioxidant capacity .
  • Safety: No toxicity observed in animal models at therapeutic doses, though cytotoxicity is reported in certain cancer cells .

Comparison with Similar Compounds

Coenzyme Q10 (CoQ10)

Structural Similarity: Both contain a ubiquinone moiety, but MitoQ’s TPP⁺ cation enhances mitochondrial targeting . Functional Differences:

Parameter MitoQ CoQ10
Bioavailability 10 mg dose effective due to TPP⁺ Requires 200 mg for efficacy
Mitochondrial Uptake Actively accumulated via ΔΨm Passive diffusion
Antioxidant Recycling Rapidly regenerated by respiratory chain Slower recycling in membranes
Clinical Outcomes 36% increase in catalase activity No significant improvement

MitoQ’s superior absorption and mitochondrial specificity enable it to reduce oxidative stress by 24–48% in humans, whereas CoQ10 shows inconsistent results .

SkQ1

SkQ1 is another mitochondria-targeted antioxidant, using a plastoquinone moiety linked to a TPP⁺ cation.

Parameter MitoQ SkQ1
Redox Partner Respiratory chain (Complex I/III) Bypasses Complex I/III
ROS Scavenging Blocks lipid peroxidation Prevents apoptosis via mtROS
Therapeutic Scope Neurodegeneration, cardiovascular Age-related inflammation

While both compounds reduce mtROS, SkQ1’s mechanism is less dependent on respiratory chain activity, making it suitable for dysfunctional mitochondria .

SS-31 (Elamipretide)

SS-31 is a peptide-based mitochondrial antioxidant targeting cardiolipin.

Parameter MitoQ SS-31
Target Ubiquinone-binding sites Cardiolipin in inner membrane
Mechanism Direct ROS scavenging Stabilizes electron transport
Clinical Use Aging, metabolic health Mitochondrial myopathy, heart failure

SS-31 improves mitochondrial cristae structure, whereas MitoQ directly neutralizes ROS .

Traditional Antioxidants (Vitamin E, Selenium)

Parameter MitoQ Vitamin E/Selenium
Mitochondrial Specificity High (TPP⁺ targeting) Low (systemic distribution)
Efficacy in Heat Stress Restores growth in pigs Minimal effect
Dose Requirement 0.4 μM in vitro Millimolar concentrations

MitoQ’s targeted action prevents chemotherapy-induced multidrug resistance in cancer cells, unlike vitamin E .

Preclinical Findings

  • Cancer Models :
    • MitoQ (0.4 μM) reduces mtROS, reverses ABC transporter upregulation, and enhances cisplatin efficacy in lung cancer .
    • Paradoxically, MitoQ increases superoxide and cytotoxicity in MYCN-amplified neuroblastoma cells at low nM doses .
  • Aging: Restores vascular function in aged mice (26–28 months) by reducing mtROS .

Clinical Trials

  • Older Adults (60–80 years) : 6-week MitoQ supplementation improves arterial flexibility by 13% and reduces oxidative stress by 24% .
  • Safety: No adverse effects on liver, kidney, or hematological parameters in humans .

Contradictory Evidence and Limitations

  • Dual Role in ROS Modulation : MitoQ inhibits ROS from reverse electron transport (RET) at Complex I but enhances superoxide during forward transport .
  • Cell-Type Specificity: Cytoprotective in normal cells but toxic in some cancers .

Q & A

Q. What experimental models are most appropriate for studying Mitoquinol's antioxidant effects in vivo?

this compound (MitoQ) is best studied using models that mimic mitochondrial oxidative stress. For example:

  • Heat-stressed gilts : A controlled study measured biomarkers like respiration rate (RR), rectal temperature (TR), and oxidative stress (OS) markers (e.g., plasma malondialdehyde) under thermoneutral (TN) and heat stress (HS) conditions. MitoQ supplementation (HSMitoQ group) showed reduced OS compared to controls (HSCon) .
  • Yeast models : Studies in Saccharomyces cerevisiae lacking endogenous ubiquinone demonstrated MitoQ’s redox activity in respiratory chain complexes, with slower reduction rates in ubiquinone-deficient strains .

Q. Key Considerations :

  • Use species with well-characterized mitochondrial dysfunction (e.g., aged rodents, disease-specific models).
  • Measure both physiological (e.g., TR, RR) and molecular biomarkers (e.g., ROS levels, mitochondrial DNA integrity).

Q. Table 1: Common In Vivo Models for MitoQ Studies

ModelKey Parameters MeasuredReference
Heat-stressed giltsTR, RR, plasma OS markers, feed intake (FI)
Ubiquinone-deficient yeastMitoQ reduction rates, Complex II/III activity

Q. How does this compound’s mechanism of action differ from endogenous antioxidants like glutathione?

MitoQ is a mitochondria-targeted ubiquinone derivative. Unlike glutathione, which operates in the cytosol, MitoQ:

  • Localizes to the inner mitochondrial membrane via its lipophilic triphenylphosphonium cation, enabling direct mROS scavenging .
  • Regenerates via respiratory chain complexes : Mitoquinone (oxidized form) is reduced to this compound (active antioxidant) by Complex II and III, leveraging mitochondrial electron transport .
  • Modulates mitochondrial autophagy (mitophagy) and reduces oxidized mitochondrial DNA leakage, which dampens inflammatory pathways (e.g., NLRP3 inflammasome) .

Methodological Tip : Use fluorescent probes (e.g., MitoSOX) to quantify mitochondrial ROS in cell lines pretreated with MitoQ vs. non-targeted antioxidants.

Advanced Research Questions

Q. How can researchers optimize experimental conditions to resolve contradictions in MitoQ efficacy across oxidative stress models?

Discrepancies in MitoQ’s effects (e.g., protective vs. no effect) often arise from:

  • Dose-dependent responses : Higher doses may paradoxically increase ROS in certain models.
  • Model-specific mitochondrial dysfunction : Efficacy varies with the primary site of ROS generation (e.g., Complex I vs. III defects).

Q. Recommendations :

  • Conduct dose-response studies (e.g., 50–500 µM in cell cultures) to identify therapeutic windows.
  • Apply PICOT framework to standardize comparisons:
    • Population : Specific model (e.g., ulcerative colitis patients vs. heat-stressed animals).
    • Intervention : MitoQ dosage, administration route.
    • Comparison : Endogenous antioxidants or other mitochondrially targeted agents.
    • Outcome : Biomarkers (e.g., 8-OHdG for DNA oxidation).
    • Time : Acute vs. chronic exposure .

Q. What statistical and bioinformatics tools are recommended for analyzing multi-omics data in MitoQ studies?

For integrative analyses of transcriptomic, proteomic, and metabolomic datasets:

  • Pathway enrichment tools : DAVID, MetaboAnalyst, or GSEA to identify ROS-related pathways (e.g., Nrf2, mitochondrial biogenesis).
  • Network analysis : Use STRING or Cytoscape to map protein-protein interactions affected by MitoQ.
  • Data repositories : Submit raw data to GEO (gene expression) or PRIDE (proteomics) for reproducibility .

Q. Example Workflow :

Perform RNA-seq on MitoQ-treated vs. control cells.

Validate differentially expressed genes (e.g., SOD2, GPX1) via qPCR.

Cross-reference with proteomic data to confirm protein-level changes.

Q. How can researchers address ethical and technical challenges in clinical trials involving MitoQ?

Key issues include:

  • Participant selection : Prioritize populations with confirmed mitochondrial dysfunction (e.g., ulcerative colitis patients, NCT04276740) .
  • Ethical compliance : Obtain IRB approval for trials involving vulnerable groups (e.g., elderly patients).
  • Data transparency : Share de-identified datasets via repositories like ClinicalTrials.gov or Dryad .

Q. Methodological Framework :

  • PICOT-driven recruitment : Define inclusion/exclusion criteria using PICOT elements .
  • Blinding and randomization : Use stratified randomization to control for confounders (e.g., age, disease severity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.